(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
“(E)-4-(N,N-Dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with ethyl and methyl groups at the 3- and 6-positions, respectively. The compound is characterized by an (E)-configured imine bond linking the benzamide moiety to the thiazole ring. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to its ability to engage in π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-5-22-16-11-6-13(2)12-17(16)26-19(22)20-18(23)14-7-9-15(10-8-14)27(24,25)21(3)4/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEFZCQTKKJJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 362.43 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death .
Case Study: Apoptosis Induction
A study evaluated a series of benzothiazole derivatives, revealing that specific structural features enhance their anticancer activity. The compound 8k , structurally related to our compound of interest, demonstrated strong procaspase-3 activation:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8k | 114 ± 10 |
| Control | 7 ± 1 |
This highlights the potential of benzothiazole derivatives in targeting cancer cells effectively .
Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation processes.
The anti-inflammatory mechanism likely involves direct interaction with COX enzymes, modulating their activity and influencing downstream signaling pathways related to inflammation.
Antimicrobial Activity
Benzothiazole derivatives are noted for their antimicrobial properties. Studies suggest that the presence of the benzothiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes within microbial cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with aldehydes or ketones.
- Introduction of Sulfamoyl Group : Reaction with dimethylsulfamide.
- Final Coupling : Formation of the final product through amide bond formation.
Chemical Reactivity
The compound can undergo various chemical transformations, including:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Utilizing lithium aluminum hydride.
- Substitution Reactions : Nucleophilic or electrophilic substitutions based on functional groups present.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Core Scaffold Modifications
- Benzo[d]thiazole Derivatives: The target compound shares structural similarity with N-[(2E)-6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide (), where the ethyl group at the 3-position is replaced by a methyl group, and a bromo substituent is introduced at the 6-position. N-(3-Ethyl-6-methylbenzo[d]thiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide () replaces the dimethylsulfamoyl group with a 4-methylpiperidinylsulfonyl moiety.
Functional Group Variations
- Sulfonamide Modifications :
- The dimethylsulfamoyl group in the target compound contrasts with the acetylpyridine or ethyl ester substituents in analogs like 8a–c (). These groups reduce polarity, as seen in lower melting points (e.g., 200–290°C for 8a–c vs. >300°C for the target compound) .
- Chlorophenylisocyanate-derived sulfonamides () exhibit enhanced electrophilicity due to the electron-withdrawing Cl substituent, which may improve covalent binding to biological targets .
Pharmacological and Physicochemical Properties
Melting Points and Stability
*Predicted based on analogs with similar substituents.
Spectral and Analytical Data Comparison
*Predicted based on benzamide and sulfonamide analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
